molecular formula C19H20N2O B14417767 1-(3-Benzofuryl)-4-benzylpiperazine CAS No. 79959-61-8

1-(3-Benzofuryl)-4-benzylpiperazine

Cat. No.: B14417767
CAS No.: 79959-61-8
M. Wt: 292.4 g/mol
InChI Key: CPWNRHWDXVSLPJ-UHFFFAOYSA-N
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Description

1-(3-Benzofuryl)-4-benzylpiperazine is a chemical compound that features a benzofuran ring attached to a piperazine moiety via a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzofuryl)-4-benzylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Benzofuryl)-4-benzylpiperazine undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Benzofuryl)-4-benzylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Benzofuryl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: 1-(3-Benzofuryl)-4-benzylpiperazine is unique due to its combination of the benzofuran ring and piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

79959-61-8

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(1-benzofuran-3-yl)-4-benzylpiperazine

InChI

InChI=1S/C19H20N2O/c1-2-6-16(7-3-1)14-20-10-12-21(13-11-20)18-15-22-19-9-5-4-8-17(18)19/h1-9,15H,10-14H2

InChI Key

CPWNRHWDXVSLPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=COC4=CC=CC=C43

Origin of Product

United States

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